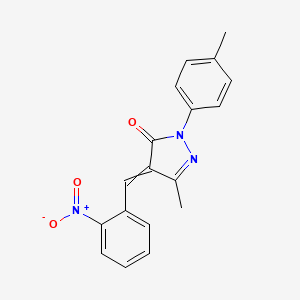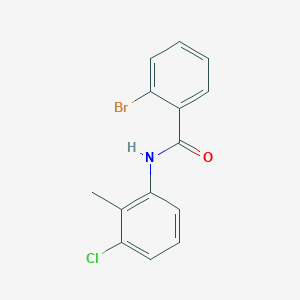
5-methyl-2-(4-methylphenyl)-4-(2-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its complex structure, which includes a pyrazolone core substituted with methyl, nitrophenyl, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrazolone derivatives.
Scientific Research Applications
3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of 3-METHYL-1-(4-METHYLPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group, in particular, contributes to its reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-[(2-nitrophenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C18H15N3O3/c1-12-7-9-15(10-8-12)20-18(22)16(13(2)19-20)11-14-5-3-4-6-17(14)21(23)24/h3-11H,1-2H3 |
InChI Key |
YGPLBYMHBLFPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11551854.png)
![(4E)-4-{[(2-chloro-5-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11551860.png)

![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11551874.png)
![4-Bromo-2-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11551878.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11551882.png)
![4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11551886.png)
![2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol](/img/structure/B11551890.png)
![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11551898.png)

![4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11551904.png)
![(3E)-N-(sec-butyl)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11551917.png)
![2H-Indol-2-one,1,3-dihydro-3-[(2-methylphenyl)imino]-](/img/structure/B11551918.png)
![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11551929.png)
